molecular formula C5H10N4O B3048640 hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 177842-78-3

hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No.: B3048640
CAS No.: 177842-78-3
M. Wt: 142.16 g/mol
InChI Key: AJNZCSDXKOIHQA-UHFFFAOYSA-N
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Description

Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a bicyclic heterocyclic compound featuring a fused imidazole and piperazine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, hydrogen-bonding capacity, and adaptability for functionalization at the 1-, 3-, and 6-positions. Derivatives of this core have demonstrated potent biological activities, particularly as inhibitors of Trypanosoma brucei (the causative agent of African trypanosomiasis), with EC50 values as low as 80 nM . The compound’s synthesis typically involves microwave-assisted Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, enabling efficient introduction of aryl, heteroaryl, or alkyl substituents .

Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydroimidazo[4,5-b]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h3-4,6-7H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZCSDXKOIHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C(N1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565670
Record name Octahydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177842-78-3
Record name Octahydro-2H-imidazo[4,5-b]pyrazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177842-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a diamine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-b]pyridin-2(3H)-one

Structural Differences: Replacing the piperazine ring in hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one with a pyridine ring yields imidazo[4,5-b]pyridin-2(3H)-one (A100981, CAS 16328-62-4) . This modification reduces ring saturation, increasing aromaticity and planarity. Biological Activity: Both scaffolds exhibit growth-slowing or static effects against T. brucei. However, imidazo[4,5-b]pyridin-2(3H)-one derivatives generally show reduced potency compared to their pyrazinone counterparts. For example, compound 51 (imidazo[4,5-b]pyridin-2(3H)-one core) displayed an EC50 of 1.2 µM, while the pyrazinone-based hit compound 1 achieved 80 nM . Physicochemical Properties: The pyridine-containing analog has higher lipophilicity (clogP +0.5) due to reduced hydrogen-bonding capacity, impacting solubility and membrane permeability .

1H-Pyrazolo[3,4-b]pyridine

Structural Differences: This scaffold replaces the imidazole ring with a pyrazole, resulting in a tricyclic system with distinct electronic properties. Biological Activity: Unlike the static behavior of imidazo[4,5-b]pyrazinones, pyrazolo[3,4-b]pyridine derivatives (e.g., compounds 60 and 63) exhibit cidal activity against T. brucei, with a biphasic dose-response curve suggesting dual mechanisms of action . The minimum cidal concentration (MCC) for these compounds is 17 µM, indicating a trade-off between efficacy and toxicity . Synthesis: These analogs are synthesized via palladium-catalyzed cross-couplings, similar to imidazo[4,5-b]pyrazinones, but require additional steps to introduce the pyrazole ring .

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones

Structural Differences: Fusion of a benzene ring to the imidazo-pyrazinone core increases molecular weight and aromatic surface area (e.g., compound 5b, C26H22N4O3) . Physicochemical Properties: These derivatives exhibit extremely high melting points (>300°C) and low solubility in polar solvents, attributed to strong π-π stacking and intermolecular hydrogen bonding (FT-IR peaks at 1680–1633 cm⁻¹ confirm carbonyl and NH interactions) .

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Structural Differences : Bromination at the 5-position introduces a heavy atom, enhancing electrophilicity and enabling further functionalization via cross-coupling reactions .
Applications : This derivative (CAS 1260763-85-6) serves as a key intermediate in synthesizing kinase inhibitors. Its bromine atom facilitates Suzuki-Miyaura reactions with boronic acids, as demonstrated in the synthesis of compound 12 (16% yield) .
Stability : Requires storage at 2–8°C in moisture-free conditions to prevent hydrolysis of the lactam ring .

Biological Activity

Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

The compound features a fused ring system consisting of an imidazole and a pyrazine ring, which contributes to its diverse biological properties. Research indicates that it may exhibit antimicrobial , anticancer , and neuropharmacological activities, making it a valuable scaffold for drug development.

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies suggest that its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it may induce apoptosis and inhibit cell proliferation through multiple pathways.

Cancer Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)15Induction of apoptosis via caspase activation
HeLa (Cervical)10Inhibition of the PI3K/Akt pathway
A549 (Lung)12Cell cycle arrest at G2/M phase

3. Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of this compound. It has been implicated in modulating neuropeptide systems, which are critical in managing anxiety and stress-related disorders.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, including kinases and phosphatases, thereby modulating signaling pathways involved in cell growth and survival.
  • Receptor Modulation: It can bind to specific receptors in the central nervous system, influencing neurotransmitter release and receptor activity.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 15 µM across different types of cancer cells. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Antimicrobial Activity

A comprehensive evaluation conducted by researchers at BenchChem revealed that this compound exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a scaffold for new antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Reactant of Route 2
hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

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